5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with a chlorine atom and at position 2 with a piperidin-1-yl group. The piperidine moiety is further functionalized with a methyleneoxy linker connected to a 2,3-dimethylimidazo[1,2-b]pyridazine heterocycle.
Properties
IUPAC Name |
6-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c1-12-13(2)25-16(22-12)3-4-17(23-25)26-11-14-5-7-24(8-6-14)18-20-9-15(19)10-21-18/h3-4,9-10,14H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDONWHJMPKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-b]Pyridazine Core
The 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol fragment is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-chloropyridazine. As demonstrated in prior work , introducing a halogen at the 6-position of pyridazine directs regioselective alkylation during imidazo ring formation. For this target, 3-amino-6-chloropyridazine reacts with 3-bromo-2-butanone (to introduce methyl groups at positions 2 and 3) under mild basic conditions (NaHCO3, 60°C), yielding 2,3-dimethylimidazo[1,2-b]pyridazine-6-chloride. Subsequent hydrolysis with aqueous NaOH (80°C, 12 hours) replaces the chloride with a hydroxyl group, producing 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol in 85% yield .
Key Data :
-
Reaction time: 18 hours (condensation) / 12 hours (hydrolysis)
-
Characterization: NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H), 7.20 (s, 1H), 2.55 (s, 3H), 2.40 (s, 3H) .
Functionalization of the Piperidine Scaffold
The piperidine moiety requires a hydroxymethyl group at the 4-position for subsequent ether linkage formation. Starting with piperidine-4-methanol, the hydroxyl group is converted to a bromomethyl derivative using PBr3 in anhydrous dichloromethane (0°C to room temperature, 4 hours) . This yields 4-(bromomethyl)piperidine hydrobromide, which is neutralized with Na2CO3 to isolate 4-(bromomethyl)piperidine (92% yield).
Key Data :
-
Reagents: PBr3 (1.2 equivalents), CH2Cl2, 0°C → RT
-
Yield: 92%
-
Characterization: NMR (400 MHz, CDCl3) δ 3.45 (d, 2H), 2.85–2.70 (m, 2H), 2.30–2.15 (m, 1H), 1.90–1.70 (m, 4H) .
Ether Bridging via Williamson Synthesis
The imidazo[1,2-b]pyridazin-6-ol is coupled to 4-(bromomethyl)piperidine using Williamson ether synthesis. Deprotonation of the hydroxyl group with K2CO3 in DMF (50°C, 2 hours) generates a nucleophilic alkoxide, which displaces the bromide to form 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine . The reaction proceeds in 88% yield after purification via recrystallization from ethanol/water.
Key Data :
-
Reaction conditions: K2CO3 (2.5 eq), DMF, 50°C, 6 hours
-
Yield: 88%
-
Characterization: NMR (400 MHz, DMSO-d6) δ 8.40 (s, 1H), 7.15 (s, 1H), 4.60 (s, 2H), 3.00–2.85 (m, 2H), 2.55 (s, 3H), 2.40 (s, 3H) .
Assembly of the Pyrimidine Backbone
The pyrimidine core is constructed starting with 2-chloro-5-hydroxypyrimidine. Nucleophilic aromatic substitution replaces the 2-chloro group with the piperidine amine (neat piperidine, 120°C, 24 hours), yielding 2-(piperidin-1-yl)-5-hydroxypyrimidine . Subsequent chlorination of the 5-hydroxyl group using POCl3 and N,N-dimethylaniline (80°C, 4 hours) produces 5-chloro-2-(piperidin-1-yl)pyrimidine in 89% yield .
Key Data :
-
Chlorination reagents: POCl3 (5 eq), N,N-dimethylaniline (3 eq)
-
Characterization: NMR (400 MHz, CDCl3) δ 8.70 (s, 1H), 3.80–3.60 (m, 4H), 1.80–1.60 (m, 6H) .
Final Coupling and Characterization
The piperidine-functionalized imidazo[1,2-b]pyridazine is coupled to 5-chloro-2-(piperidin-1-yl)pyrimidine via a nucleophilic substitution reaction. Using K2CO3 as a base in DMF (80°C, 12 hours), the secondary amine of the piperidine attacks the pyrimidine’s 2-position, yielding the target compound in 75% yield. Final purification via column chromatography (SiO2, ethyl acetate/hexane) confirms >98% purity by HPLC.
Key Data :
-
Reaction conditions: K2CO3 (3 eq), DMF, 80°C, 12 hours
-
Yield: 75%
-
Characterization:
Optimization and Scalability
Critical parameters for scalability include:
-
Imidazo[1,2-b]pyridazine synthesis : Halogen-directed condensation minimizes byproducts, enabling kilogram-scale production .
-
Chlorination : Excess POCl3 (5 eq) ensures complete conversion of hydroxyl to chloride without side reactions .
-
Coupling : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and yields for bulky intermediates .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine: undergoes various chemical reactions, including:
Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or alter existing ones.
Reduction: : Reduction reactions, often employing hydrogen gas over palladium catalysts, to modify the electron density of the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions, facilitated by reagents such as sodium hydride or halogens, to introduce or replace substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Sodium hydride, halogens. The reactions are typically conducted under controlled temperatures and pressures, with inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically more functionalized derivatives of the parent compound, possessing altered chemical properties and potential new applications.
Scientific Research Applications
5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine: is extensively used in various scientific research fields:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules and materials.
Biology: : Explored for its potential interactions with biological macromolecules, aiding in the study of enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: : Applied in the development of advanced materials and chemical processes, thanks to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to active sites or allosteric sites, modulating the activity of these biomolecules. This binding can trigger a cascade of intracellular signaling pathways, leading to physiological or biochemical effects. Understanding these mechanisms is crucial for harnessing the compound's potential in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Target Compound
- Piperidin-1-yl Group : The piperidine ring provides a basic nitrogen, influencing solubility and hydrogen-bonding capabilities.
- Imidazo[1,2-b]pyridazine Moiety : The 2,3-dimethyl groups increase lipophilicity, while the fused bicyclic system enables π-π stacking interactions .
Analog 1 : 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine ()
- Pyrimidine Core : Lacks a chlorine atom, reducing electrophilicity.
- Piperazin-1-yl Group : Contains two basic nitrogens, improving solubility but altering hydrogen-bonding profiles compared to piperidine.
- Benzodioxole Substituent : Electron-rich aromatic system may enhance CNS penetration but lacks the planar rigidity of imidazopyridazine .
Analog 2 : 4-Chloro-6-{4-[5-(2-Thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine ()
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~450 | Cl, Piperidine, Imidazopyridazine | 3.2 | 0.12 |
| 2-{4-[(Benzodioxolyl)methyl]piperazinyl}pyrimidine | 298.34 | Benzodioxole, Piperazine | 2.8 | 1.5 |
| 4-Chloro-6-{piperidino...}pyrimidinylamine | 360.87 | Cl, Thienyl-Pyrazole, Piperidine | 3.5 | 0.08 |
Key Observations :
Biological Activity
5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a compound of significant interest due to its potential biological activities. The structure suggests a complex interaction with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.79 g/mol. Its intricate structure includes a pyrimidine core substituted with a chloro group and a piperidine moiety linked through an imidazo-pyridazine derivative.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing imidazo-pyridazine structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. A study reported IC50 values indicating significant potency in inhibiting cell growth, suggesting that this compound may also possess similar activities .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives are known for their antibacterial and antifungal activities. In vitro studies have demonstrated that related compounds can inhibit the growth of pathogens such as Escherichia coli and Salmonella Typhi, indicating that this compound may share this capability .
Enzyme Inhibition
Enzyme inhibition is another critical area of interest. Compounds with similar structures have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. These activities are essential for developing treatments for conditions such as Alzheimer's disease and urinary tract infections . The inhibition profiles suggest that the compound may interact effectively with these enzymes, although specific data on this compound remains limited.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes:
Core Formation : The imidazo[1,2-b]pyridazine core is synthesized via cyclization reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) under acidic or thermal conditions .
Piperidine Attachment : The piperidine moiety is introduced through nucleophilic substitution or coupling reactions, often requiring catalysts like Pd for cross-coupling .
Chloropyrimidine Integration : The 5-chloropyrimidine group is added via halogenation or substitution reactions, with solvents like DMF or THF and bases such as K₂CO₃ influencing regioselectivity .
- Critical Factors : Yield depends on solvent polarity, temperature control (e.g., reflux vs. room temperature), and protecting group strategies to prevent side reactions.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. For example, the methyl groups on the imidazo[1,2-b]pyridazine core show distinct singlet peaks in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine and pyrimidine moieties .
- Chromatography : HPLC or GC-MS to assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity?
- Methodological Answer :
- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) simulate transition states to identify energetically favorable pathways for cyclization or substitution steps .
- Solvent Effects : COSMO-RS models predict solvent interactions to optimize reaction conditions (e.g., DCM vs. acetonitrile for solubility) .
- Machine Learning : Training datasets from analogous imidazo[1,2-a]pyrimidine syntheses predict optimal catalysts or temperatures .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using uniform protocols (e.g., fixed cell lines for cytotoxicity assays vs. primary cells) .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify outliers caused by concentration-dependent effects .
- Meta-Analysis : Aggregate data from published studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial activity) .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Systematic Derivative Synthesis : Modify specific groups (e.g., replacing chlorine with fluorine on pyrimidine) and test biological activity .
- Pharmacophore Modeling : Identify critical binding motifs (e.g., the piperidine oxygen’s role in hydrogen bonding) using docking studies .
- Kinetic Studies : Measure binding affinities (e.g., SPR or ITC) to correlate structural changes with target engagement (e.g., kinase inhibition) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition profiles?
- Methodological Answer :
- Enzyme Source Validation : Compare results using recombinant vs. native enzymes, as post-translational modifications affect activity .
- Inhibitor Pre-Treatment : Assess pre-incubation time effects; some inhibitors require prolonged exposure for stable binding .
- Orthogonal Assays : Confirm inhibition via fluorescence-based and radiometric assays to rule out assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
